1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone is a synthetic organic compound that features a methoxyphenyl group, an imidazole ring, and a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting a 3-methoxyphenyl halide with a thiol derivative of the imidazole ring under basic conditions.
Introduction of the ethanone group: This step may involve the use of an acylation reaction, where the thioether intermediate is treated with an acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The imidazole ring is known to interact with metal ions and enzymes, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone: A closely related compound with similar structural features.
1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]propanone: Differing by an additional carbon in the ethanone chain.
Uniqueness
1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-15-7-6-14-13(15)18-9-12(16)10-4-3-5-11(8-10)17-2/h3-8H,9H2,1-2H3 |
InChI Key |
SYLWZFNIQJFWKS-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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